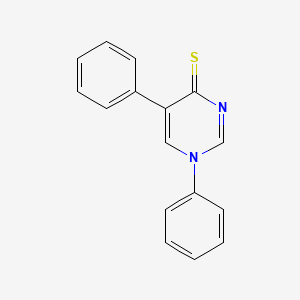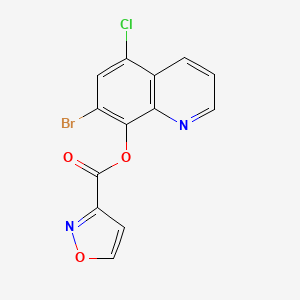
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and isoxazole These moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate typically involves the following steps:
Formation of Quinoline Derivative: The starting material, 5-chloroquinoline, undergoes bromination to introduce the bromine atom at the 7th position.
Isoxazole Ring Formation: The brominated quinoline derivative is then subjected to a cycloaddition reaction with a suitable dipolarophile to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it to isoxazoline or isoxazolidine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Isoxazoline and isoxazolidine derivatives.
Substitution: Various substituted quinoline and isoxazole derivatives.
科学研究应用
7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
相似化合物的比较
7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate: Similar in structure but with the carboxylate group at the 5th position.
5-Chloroquinolin-8-yl isoxazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoquinolin-8-yl isoxazole-3-carboxylate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness: The presence of both bromine and chlorine atoms in 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials.
属性
CAS 编号 |
89588-70-5 |
|---|---|
分子式 |
C13H6BrClN2O3 |
分子量 |
353.55 g/mol |
IUPAC 名称 |
(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H |
InChI 键 |
LWZQRGHONWGCCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
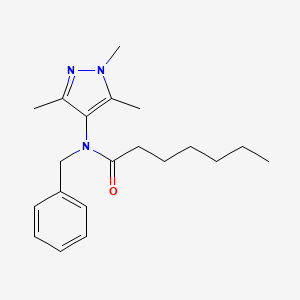


![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
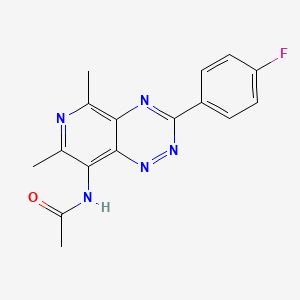
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
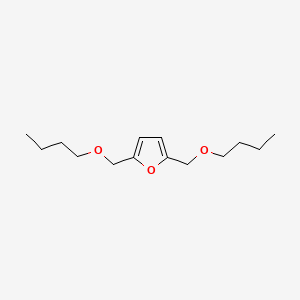
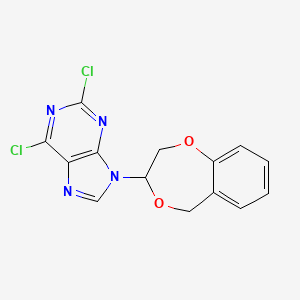
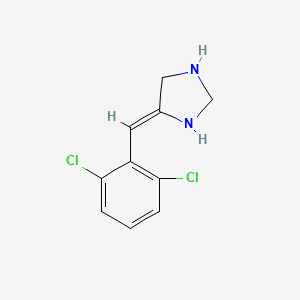
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)

